
2-Amino-5-fluoropyridine
Overview
Description
2-Amino-5-fluoropyridine is an important organic compound with the molecular formula C5H5FN2. It is a fluorinated pyridine derivative, which is significant due to its unique chemical properties and applications in various fields such as medicinal chemistry, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Halogen Replacement Reaction: One common method involves the halogen replacement reaction where 2-nitro-5-halogenated pyridine reacts with a fluorine reagent (e.g., potassium fluoride, cesium fluoride, or tetrafluoroborate) under heating conditions to form 2-nitro-5-fluoropyridine.
Baltz-Schiemann Reaction: Another method involves the diazotization of 2-amino-5-nitropyridine followed by the Schiemann reaction to introduce the fluorine atom.
Palladium-Catalyzed Reaction: The synthesis can also be achieved via a palladium-catalyzed reaction of 2-bromo-5-fluoropyridine with various amines.
Industrial Production Methods
The industrial production of 2-amino-5-fluoropyridine typically involves scalable and efficient methods such as the halogen replacement reaction due to its simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 2-Amino-5-fluoropyridine undergoes substitution reactions where the amino group can be replaced by other functional groups under appropriate conditions.
Reduction Reactions: The nitro group in the precursor can be reduced to an amino group using reducing agents like hydrogen.
Oxidation Reactions: Although less common, oxidation reactions can modify the amino group to other functional groups.
Common Reagents and Conditions
Reducing Agents: Hydrogen, palladium on carbon.
Fluorinating Agents: Potassium fluoride, cesium fluoride, tetrafluoroborate.
Catalysts: Palladium catalysts for amination reactions.
Major Products
The major products formed from these reactions include various substituted pyridines and fluorinated derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Pharmaceutical Applications
2-Amino-5-fluoropyridine as a Pharmaceutical Intermediate
This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its fluorine atom enhances the pharmacokinetic properties of drugs, making it valuable in drug design. For instance, it has been utilized in the synthesis of compounds targeting various biological pathways, including those related to cancer and inflammation.
Case Study: Synthesis of Anticancer Agents
Recent studies have reported the synthesis of novel anticancer agents derived from this compound. These compounds have shown promising activity against specific cancer cell lines, indicating their potential as therapeutic agents. The synthesis often involves reactions such as acetylation and nitration, which modify the base structure to enhance biological activity .
Radiochemistry Applications
Radiofluorination for PET Imaging
One of the notable applications of this compound is in the field of positron emission tomography (PET) imaging. The compound can be labeled with fluorine-18, a radioactive isotope used in medical imaging to visualize metabolic processes in vivo.
Case Study: Development of Radiolabeled Compounds
A significant study demonstrated the radiosynthesis of 2-amino-5-[18F]fluoropyridine derivatives for PET imaging. The isolated radiochemical yields were reported to be high, indicating efficient labeling processes. These radiolabeled compounds have been utilized to study prostate-specific membrane antigen (PSMA) expression in tumors, providing valuable insights into cancer diagnostics .
Compound | Radiochemical Yield (%) | Application |
---|---|---|
2-amino-5-[18F]fluoropyridine | 80±6% | Imaging PSMA-positive tumors |
2-(n-butylamino)-5-fluoropyridine | Quantitative | Anticancer studies |
Organic Synthesis
Versatile Building Block
In organic chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity allows for various transformations, including nucleophilic substitutions and coupling reactions, which are essential for developing new materials and pharmaceuticals.
Case Study: Synthesis of Heterocycles
Research has shown that derivatives of this compound can be synthesized to create diverse heterocyclic compounds. These heterocycles are often biologically active and can serve as lead compounds in drug discovery .
Mechanism of Action
The mechanism of action of 2-amino-5-fluoropyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The fluorine atom enhances the compound’s binding affinity and specificity due to its electron-withdrawing properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chloropyridine
- 2-Amino-5-bromopyridine
- 2-Amino-5-iodopyridine
Uniqueness
2-Amino-5-fluoropyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its halogenated analogs. The fluorine atom’s strong electron-withdrawing effect reduces the basicity of the pyridine ring, making it less reactive and more stable under various conditions .
Biological Activity
2-Amino-5-fluoropyridine (CAS Number: 21717-96-4) is a compound of significant interest due to its various biological activities and potential applications in medicinal chemistry. This article provides an overview of the biological properties, synthesis, and relevant research findings associated with this compound.
- Molecular Formula : CHFN
- Molecular Weight : 112.11 g/mol
- Structure : The compound features a pyridine ring substituted with an amino group at position 2 and a fluorine atom at position 5, which influences its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves reactions that utilize starting materials such as 2-aminopyridine and fluorinating agents. A common method employs copper(I) iodide in the presence of sodium hydroxide to achieve the desired fluorination under controlled conditions, yielding a product with high purity .
Antimicrobial Properties
Recent studies have highlighted the antibacterial potential of derivatives based on this compound. For instance, a series of novel derivatives were synthesized and evaluated for their antimicrobial activity against Gram-positive bacteria. One derivative exhibited an 8-fold stronger inhibitory effect than linezolid, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL . These findings suggest that modifications to the basic structure can enhance biological efficacy.
Cytotoxicity
Cytotoxicity assessments using the MTT assay indicated that certain derivatives of this compound had dose-dependent cytotoxic effects on HeLa cells. Notably, cell viability remained above 85% at concentrations up to 256 µg/mL , indicating a favorable safety profile at therapeutic doses . This characteristic is crucial for developing new antibacterial agents with minimal side effects.
Inhibition of Biofilm Formation
In addition to direct antibacterial activity, some derivatives demonstrated the ability to inhibit biofilm formation, which is a significant factor in bacterial resistance. The ability to disrupt biofilms can enhance the efficacy of treatments against persistent infections caused by biofilm-forming pathogens .
Case Studies
- Antimicrobial Evaluation : A study focused on synthesizing various derivatives from this compound and evaluating their antimicrobial properties. The most promising derivative showed not only strong antibacterial activity but also reduced cytotoxicity compared to existing antibiotics, indicating potential for clinical use .
- Pharmacokinetic Studies : Research into the pharmacokinetics of related compounds has shown that modifications can lead to improved absorption and distribution characteristics, making them suitable candidates for further development in drug formulation .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Amino-5-fluoropyridine, and how can reaction conditions be tailored for yield improvement?
- Methodological Answer : Common synthetic approaches include tandem methods using alcohols or halogenated precursors. For example, one route involves cyclocondensation of fluorinated intermediates with ammonia under controlled temperatures (80–120°C). Yield optimization can be achieved by adjusting solvent polarity (e.g., ethanol vs. DMF) and catalyst selection (e.g., Pd/C for dehalogenation steps) . Purification typically employs recrystallization from ethanol/water mixtures, with purity verified via HPLC (>97%) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) is critical for structural confirmation, with δ~8.1 ppm (pyridine-H) and δ~6.2 ppm (NH₂) as diagnostic signals. High-resolution mass spectrometry (HRMS) confirms molecular weight (112.11 g/mol), while differential scanning calorimetry (DSC) validates the melting point (93–97°C) . Purity assessment via reverse-phase HPLC using a C18 column and UV detection at 254 nm is recommended .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the structural conformation of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or ORTEP-III enables precise determination of bond angles and torsional strain. For example, fluorine’s electron-withdrawing effects can distort the pyridine ring, which is quantifiable via displacement parameters. Challenges in crystal growth (e.g., polymorphism) may require vapor diffusion methods using acetonitrile/toluene mixtures .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies involving this compound in drug discovery?
- Methodological Answer : SAR workflows integrate computational docking (e.g., AutoDock Vina) to predict binding affinities for targets like CXCR1/2 chemokine receptors. In vitro validation via competitive binding assays (IC₅₀ measurements) and functional studies (e.g., calcium flux assays) can elucidate substituent effects. For instance, introducing electron-donating groups at the 3-position enhances receptor antagonism .
Q. How should researchers address contradictions in reported solubility or stability data for this compound?
- Methodological Answer : Discrepancies often arise from solvent choice or measurement protocols. Cross-validation using standardized methods (e.g., shake-flask solubility tests in PBS at pH 7.4) is essential. Stability under oxidative conditions can be assessed via accelerated degradation studies (40°C/75% RH) with LC-MS monitoring. Conflicting data should be reconciled through peer-reviewed replication .
Q. What role does computational modeling play in predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) predict reaction pathways and transition states. For Suzuki-Miyaura couplings, modeling the oxidative addition step of Pd(0) with the fluoropyridine ring identifies steric hindrance at the 5-position, guiding ligand selection (e.g., bulky phosphines for improved regioselectivity) .
Properties
IUPAC Name |
5-fluoropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTXQLYMECWULH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20944331 | |
Record name | 5-Fluoropyridin-2(1H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21717-96-4 | |
Record name | 5-Fluoropyridin-2(1H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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